molecular formula C10H12OS B13562094 1-(2-(Methylthio)phenyl)cyclopropan-1-ol

1-(2-(Methylthio)phenyl)cyclopropan-1-ol

Cat. No.: B13562094
M. Wt: 180.27 g/mol
InChI Key: PLZHHYWWJWACBZ-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropane ring substituted with a phenyl group bearing a methylthio substituent at the ortho position and a hydroxyl group on the cyclopropane ring. It is a clear, colorless liquid with unique chemical properties that make it a valuable tool in advanced research and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol typically involves the reaction of a suitable phenyl derivative with a cyclopropane precursor. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction conditions often require a strong base and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The process typically includes the preparation of intermediates, purification steps, and quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(2-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The cyclopropane ring’s strained nature makes it highly reactive, enabling it to form new bonds and undergo ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Methylthio)phenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methylthio group and the hydroxyl group on the cyclopropane ring differentiates it from other cyclopropane derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H12OS/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5,11H,6-7H2,1H3

InChI Key

PLZHHYWWJWACBZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2(CC2)O

Origin of Product

United States

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